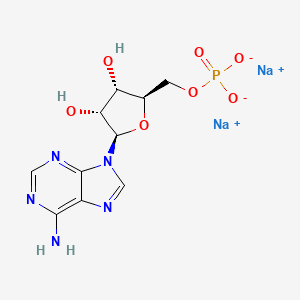

![molecular formula C14H10ClFO3 B1328841 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid CAS No. 1041558-34-2](/img/structure/B1328841.png)

3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid" is a chemically synthesized molecule that may have potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding its properties and potential synthesis pathways.

Synthesis Analysis

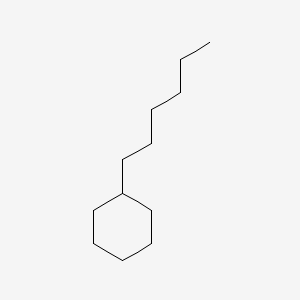

The synthesis of related compounds involves the use of benzyl and benzoic acid derivatives. For instance, 3-Benzoyl-2-quinolinecarboxaldehyde has been synthesized for use as a fluorogenic reagent for the detection of primary amines . Similarly, the synthesis of co-crystals involving trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol with various hydroxy benzoic acids demonstrates the potential for creating novel structures through the combination of benzyl and benzoic acid derivatives . These studies suggest that the synthesis of "this compound" could potentially involve similar strategies of combining benzyl and benzoic acid components under controlled conditions to achieve the desired molecular structure.

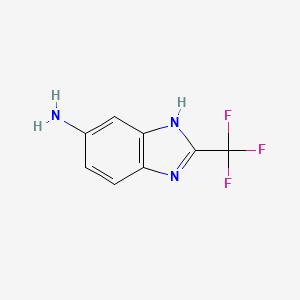

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray single-crystal analysis and NMR spectroscopy. For example, the crystal structure of 3-oxo-3H-2,1-benzoxiodol-1-yl o-fluorobenzoate has been determined, revealing chains of transoid "dimers" . Additionally, the crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives has been performed, showing planar imidazo-thiadiazole entities and intramolecular hydrogen bonding . These findings provide a foundation for predicting the molecular structure of "this compound," which would likely exhibit similar aromatic interactions and potential for hydrogen bonding.

Chemical Reactions Analysis

The reactivity of benzyl and benzoic acid derivatives is highlighted in the synthesis of various heterocyclic scaffolds using 4-Chloro-2-fluoro-5-nitrobenzoic acid . This compound's ability to undergo multiple reactions, including chlorine substitution and nitro group reduction, indicates that "this compound" may also participate in a range of chemical reactions, potentially leading to the formation of diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analytical techniques. For instance, the solubility of co-crystals has been investigated, showing that co-crystallization can enhance the solubility of certain compounds . The metabolic fate of fluorobenzyl alcohols in rats has been studied, revealing the formation of glycine conjugates of the corresponding benzoic acids as major metabolites . These studies suggest that "this compound" may have specific solubility characteristics and could undergo metabolic transformations leading to various metabolites.

Aplicaciones Científicas De Investigación

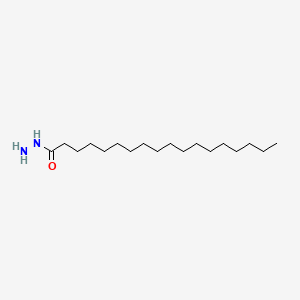

Metabolism and Excretion Studies

A study by Blackledge et al. (2003) explored the metabolic fate of fluorobenzyl alcohols, closely related to 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. They found that the major metabolites in urine were glycine conjugates of corresponding benzoic acids, with a small proportion being N-acetylcysteinyl conjugates. This indicates a potential for similar metabolic pathways for this compound (Blackledge, Nicholson, & Wilson, 2003).

Photodecomposition Studies

Crosby & Leitis (1969) investigated the photodecomposition of chlorobenzoic acids, which could inform the stability and degradation pathways of this compound under ultraviolet irradiation (Crosby & Leitis, 1969).

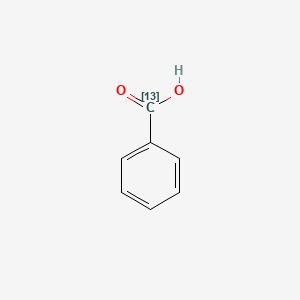

Thermodynamic Property Analysis

Zherikova & Verevkin (2019) conducted a study on the thermodynamic properties of halogenosubstituted benzoic acids. Their research provides insights into the energetic and structural relationships that could be applicable to this compound (Zherikova & Verevkin, 2019).

Adsorption Studies

Ikezawa et al. (2006) examined the adsorption behaviors of substituted benzoic acids on electrodes. This research can be relevant to understanding the interaction of this compound with metal surfaces, which is important in catalysis and sensor applications (Ikezawa, Yoshida, & Ariga, 2006).

Safety and Hazards

Direcciones Futuras

As a biochemical used in proteomics research , “3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid” has potential for further study in the field of biochemistry and molecular biology. Its role in the structure-activity relationship study on substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists suggests it may have applications in drug discovery and development.

Propiedades

IUPAC Name |

3-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c15-13-7-11(16)5-4-10(13)8-19-12-3-1-2-9(6-12)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNBYDYFLWJGTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11H-Benzo[a]carbazole](/img/structure/B1328763.png)

![3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B1328773.png)

![6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1328781.png)